2-Phenyl-1,3,5-triazine

説明

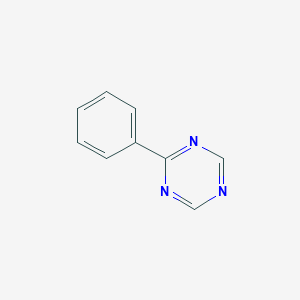

Structure

3D Structure

特性

IUPAC Name |

2-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXELBMYKBFKHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274555 | |

| Record name | 2-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-18-5 | |

| Record name | 2-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of 2-Phenyl-1,3,5-triazine: A Foundational Scaffold for Chemical Innovation

Introduction: The Significance of the 1,3,5-Triazine Core

The 1,3,5-triazine ring system is a privileged scaffold in the fields of medicinal chemistry, materials science, and supramolecular chemistry.[1] Its unique electronic properties, rigid planar structure, and capacity for multi-point functionalization make it an exceptionally versatile building block. Molecules incorporating the 1,3,5-triazine core have demonstrated a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4][5][6] In materials science, their thermal stability and electron-deficient nature are exploited in the development of organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs).[7][8]

This guide focuses on 2-phenyl-1,3,5-triazine, a fundamental derivative that serves as a crucial starting point for the synthesis of more complex, functionalized molecules. We will provide an in-depth examination of a reliable synthetic pathway and a comprehensive strategy for its structural characterization, offering field-proven insights for researchers and drug development professionals.

Synthesis of this compound: A Protocol Grounded in Mechanistic Logic

The construction of the 1,3,5-triazine ring can be achieved through several methods, most notably the cyclotrimerization of nitriles or the Pinner synthesis, which involves the reaction of amidines with reagents like phosgene or their derivatives.[9][10] For the specific synthesis of an unsymmetrical, mono-substituted triazine such as this compound, a highly effective and common approach is the condensation of an aryl amidine with a source for the remaining two carbon atoms of the triazine ring.

Our selected protocol involves the reaction of benzamidine hydrochloride with triethyl orthoformate. This choice is mechanistically sound: benzamidine provides the C-phenyl group and two nitrogen atoms, while triethyl orthoformate, upon reaction with an ammonia source like ammonium acetate, provides the final two C-H vertices of the triazine ring.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamidine hydrochloride (1 equivalent), ammonium acetate (1.5 equivalents), and triethyl orthoformate (1.2 equivalents).

-

Causality: Ammonium acetate serves as the in-situ source of ammonia, which is necessary to form the complete triazine ring with triethyl orthoformate. An excess is used to drive the reaction equilibrium forward.

-

-

Solvent Addition: Add absolute ethanol as the reaction solvent. The volume should be sufficient to create a stirrable slurry.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically for 4-6 hours.

-

Causality: Heating provides the necessary activation energy for the condensation reactions to occur at a reasonable rate.

-

-

Product Isolation (Work-up): Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water while stirring. A solid precipitate should form.

-

Causality: The organic product, this compound, is poorly soluble in water, causing it to precipitate out when the ethanol solution is diluted with water. The cold temperature further decreases its solubility.

-

-

Filtration: Collect the crude solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts (e.g., ammonium chloride).

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a pure, crystalline solid.

Characterization: A Self-Validating Analytical System

Confirming the identity and purity of the synthesized this compound is a critical, non-negotiable step. A multi-technique approach ensures a self-validating system where each piece of data corroborates the others, providing unequivocal structural proof.

Summary of Expected Analytical Data

| Property / Technique | Expected Result for this compound | Source(s) |

| Molecular Formula | C₉H₇N₃ | [11][12] |

| Molecular Weight | 157.17 g/mol | [11][12] |

| ¹H NMR (CDCl₃) | δ ~9.4 ppm (s, 2H, triazine C-H), δ ~8.6-8.7 ppm (m, 2H, ortho-phenyl H), δ ~7.5-7.6 ppm (m, 3H, meta/para-phenyl H) | [13] |

| ¹³C NMR | Expected signals for triazine carbons (~165-175 ppm) and phenyl carbons (~128-135 ppm). | [11] |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺): m/z = 157 | [11] |

| IR Spectroscopy (KBr) | ~1550-1600 cm⁻¹ (C=N, C=C stretching), ~1380-1420 cm⁻¹ (Triazine ring breathing), ~3050 cm⁻¹ (Aromatic C-H stretch) | [14][15] |

Standard Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[16]

-

Expertise & Trustworthiness: The ¹H NMR spectrum is expected to be highly diagnostic. A singlet integrating to two protons at a downfield chemical shift (~9.4 ppm) is characteristic of the two equivalent protons on the triazine ring. The aromatic region will show multiplets corresponding to the five protons of the phenyl group. The ¹³C NMR will confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS):

-

Protocol: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

-

Expertise & Trustworthiness: The primary goal is to observe the molecular ion peak. For this compound, this peak should appear at a mass-to-charge ratio (m/z) of 157, corresponding to the molecular formula C₉H₇N₃.[11] This provides definitive confirmation of the molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

-

Expertise & Trustworthiness: The IR spectrum confirms the presence of key functional groups. The absence of N-H or O-H stretches (above 3200 cm⁻¹) confirms the consumption of the benzamidine starting material. Strong absorptions in the 1380-1600 cm⁻¹ region are characteristic of the C=N and C=C bonds within the triazine and phenyl rings, respectively.[15]

-

Applications and Future Outlook

While this compound itself is primarily a building block, its derivatives are at the forefront of modern research. By functionalizing the phenyl ring or replacing the triazine protons through nucleophilic substitution, researchers can access a vast chemical space. These more complex molecules are being investigated as:

-

Anticancer Agents: The triazine scaffold is a core component of several approved and experimental cancer therapies.[2][3][5][17]

-

Neuroprotective Agents: Derivatives are being explored for their potential in treating neurodegenerative conditions like Alzheimer's disease.[6]

-

Advanced Materials: Symmetrically substituted triphenyl triazines are used as electron-transport or host materials in OLEDs and as nodes in porous polymers for gas storage and catalysis.[8]

Conclusion

This compound is a cornerstone molecule whose straightforward and reliable synthesis opens the door to significant chemical innovation. The protocol detailed herein, based on the condensation of benzamidine with triethyl orthoformate, is robust and scalable. By employing a rigorous, multi-faceted characterization strategy encompassing NMR, MS, and IR spectroscopy, researchers can ensure the structural integrity of their material with a high degree of confidence. This foundational knowledge is essential for any scientist or drug developer looking to leverage the powerful and versatile 1,3,5-triazine scaffold in their research endeavors.

References

-

Climente, J. I. et al. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. [Link]

-

PubChem. This compound | C9H7N3 | CID 15594. PubChem. [Link]

-

SpectraBase. 2-Phenyl-4,6-dimethoxy-1,3,5-triazine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Chemical Synthesis Database. This compound. Chemical Synthesis Database. [Link]

-

Sánchez-Sánchez, M. et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules. [Link]

- Google Patents. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.

-

ResearchGate. Methods for the synthesis of 1,3,5-triazine derivatives. ResearchGate. [Link]

-

Wikipedia. Pinner triazine synthesis. Wikipedia. [Link]

-

ACS Publications. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2015). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]

-

WULI HUAHUA XUEBAO. Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. WULI HUAHUA XUEBAO. [Link]

-

MDPI. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Molecules. [Link]

-

The Royal Society of Chemistry. Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry. [Link]

-

Taylor & Francis Online. (2021). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Polycyclic Aromatic Compounds. [Link]

-

Science of Synthesis. Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Thieme. [Link]

-

Journal of Advanced Scientific Research. (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]

-

SpectraBase. 1,3,5-Triazine, 2-isopropylamino-4,6-di(phenylamino)- - Optional[13C NMR]. SpectraBase. [Link]

-

NIST WebBook. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST. [Link]

-

ACS Publications. (1960). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society. [Link]

-

MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences. [Link]

-

ResearchGate. Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. ResearchGate. [Link]

-

NIST WebBook. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST. [Link]

-

NIST WebBook. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST. [Link]

-

PubMed Central. (2022). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Pharmaceuticals. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. sciensage.info [sciensage.info]

- 5. mdpi.com [mdpi.com]

- 6. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 8. 2,4,6-三苯基-1,3,5-三嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Pinner triazine synthesis - Wikipedia [en.wikipedia.org]

- 10. 1,3,5-Triazine synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | C9H7N3 | CID 15594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Determination of 2-Phenyl-1,3,5-triazine Derivatives

This guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of 2-phenyl-1,3,5-triazine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of single-crystal X-ray diffraction, offering field-proven insights to ensure the generation of high-quality, reliable, and publishable crystallographic data.

Introduction: The Structural Significance of this compound Derivatives

The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry and materials science. The introduction of a phenyl group at the 2-position imparts a unique combination of rigidity, aromaticity, and potential for diverse substitution patterns, making these derivatives attractive candidates for a wide range of applications. Elucidating the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray crystallography is paramount.[1] This technique provides unparalleled detail on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR), designing novel therapeutics, and engineering advanced materials.[2][3][4]

The Crystallization Challenge: From Solute to Single Crystal

The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and empirical step in the entire process. The goal is to encourage molecules to self-assemble into a highly ordered, three-dimensional lattice.

Causality in Solvent Selection and Crystallization Techniques

The choice of solvent is critical and is guided by the solubility profile of the this compound derivative. A good crystallization solvent is one in which the compound is sparingly soluble. Common strategies include:

-

Slow Evaporation: The compound is dissolved in a solvent in which it is relatively soluble, and the solvent is allowed to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a post (sitting drop) and sealed in a chamber containing a reservoir of a less-soluble solvent (precipitant). The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less-dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Experimental Protocol: Vapor Diffusion Crystallization

-

Preparation of the Compound Solution: Prepare a concentrated solution of the this compound derivative in a suitable solvent (e.g., ethanol, methanol).

-

Reservoir Preparation: In the well of a crystallization plate, add a precipitant in which the compound is poorly soluble (e.g., water, hexane).

-

Setting the Drop: Pipette a small volume (1-2 µL) of the compound solution onto a coverslip.

-

Sealing the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

-

Incubation: Store the plate in a vibration-free environment at a constant temperature.

-

Monitoring: Regularly inspect the drop under a microscope for the formation of single crystals.

The Heart of the Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[2] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in the crystal, leading to a diffraction pattern of discrete spots.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays.[5] The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector like a CCD or CMOS sensor.[2] To minimize thermal motion and improve data quality, data is often collected at low temperatures (around 100 K).[5]

Workflow for Crystal Structure Determination

Caption: Overall workflow for the determination of the crystal structure of this compound derivatives.

Data Processing: From Images to Intensities

The raw diffraction images are processed to yield a set of indexed reflections with their corresponding intensities.[6] This involves several computational steps:

-

Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice orientation.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Placing all intensity data on a common scale and merging symmetry-equivalent reflections.[1]

Solving the Puzzle: Structure Solution and Refinement

The ultimate goal is to generate a three-dimensional electron density map of the unit cell from the processed diffraction data.

The Phase Problem and its Solution

While the intensities of the diffracted X-rays are measured, the phase information is lost. This is known as the "phase problem" in crystallography. For small molecules like this compound derivatives, direct methods are typically employed.[5][7] These methods use statistical relationships between the intensities of the reflections to directly determine the phases.

Model Building and Refinement

Once initial phases are obtained, an initial electron density map can be calculated. From this map, the positions of the atoms can be determined and an initial molecular model is built.[8] This model is then refined using a least-squares method, where the atomic positions, thermal parameters, and other variables are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[5][8] The quality of the final model is assessed by the R-factor (R1), which should ideally be as low as possible.[8]

Experimental Protocol: Structure Solution and Refinement using SHELX

The SHELX software suite is widely used for the solution and refinement of small-molecule crystal structures.[3][8]

-

Data Input: Provide the processed reflection data (hkl file) and a file containing the unit cell parameters and symmetry information.

-

Structure Solution: Use a program like SHELXT or SIR to solve the structure using direct methods. This will generate an initial model of the molecule.

-

Initial Refinement: Perform an initial round of least-squares refinement using SHELXL.

-

Model Completion: Use a visualization program like Olex2 or Mercury to examine the electron density map and locate any missing atoms.[3]

-

Anisotropic Refinement: Refine the model with anisotropic displacement parameters for non-hydrogen atoms.

-

Hydrogen Atom Placement: Add hydrogen atoms to the model at calculated positions.

-

Final Refinement Cycles: Continue refining the model until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

Data Interpretation and Validation

The final refined crystal structure provides a wealth of information.

Analysis of Molecular Geometry and Intermolecular Interactions

The refined structure allows for the precise determination of:

-

Bond lengths and angles: These can be compared to standard values to assess the electronic environment of the atoms.

-

Torsional angles: These define the conformation of the molecule.

-

Intermolecular interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing can be identified and analyzed. For example, the crystal structures of some 1,3,5-triazines are stabilized by hydrogen bonding and offset π-π interactions.[9]

Crystallographic Data Summary

The following table summarizes key crystallographic parameters that are typically reported for a crystal structure determination.

| Parameter | Description |

| Chemical Formula | The molecular formula of the compound. |

| Formula Weight | The molecular weight of the compound in g/mol . |

| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic).[5] |

| Space Group | The symmetry group of the crystal.[5] |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | The theoretical density of the crystal. |

| R1, wR2 | R-factors indicating the agreement between the observed and calculated structure factor amplitudes.[8] |

| Goodness-of-fit (GooF) | A statistical measure of the quality of the refinement.[8] |

Validation and Deposition

Before publication, the determined crystal structure must be validated to ensure its quality and accuracy. This can be done using software like PLATON. The final atomic coordinates and structure factor data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community.[10][11]

Logical Relationship in Structure Determination

Caption: The logical progression from a single crystal to a refined crystal structure.

Conclusion

The determination of the crystal structure of this compound derivatives is a powerful technique that provides fundamental insights into their molecular architecture. By carefully considering each step of the process, from crystallization to data analysis and validation, researchers can obtain high-quality structural information that is essential for advancing drug discovery and materials science. This guide provides a robust framework for approaching this intricate yet rewarding scientific endeavor.

References

- Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).

- A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28).

- Solution and Refinement of Crystal Structures. (n.d.). Oxford Academic.

- Single Crystal Structure Refinement (SREF). (2018, June 15). SERC (Carleton).

- Crystal structure analysis of a star-shaped triazine compound: a combination of single-crystal three-dimensional electron diffraction and powder X-ray diffraction. (2018, June 1). PubMed.

- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).

- Structure Refinement. (n.d.). The University of Oklahoma.

- Crystal structure analysis of a star-shaped triazine compound: a combination of single-crystal three-dimensional electron diffraction and powder X-ray diffraction | Request PDF. (n.d.). ResearchGate.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).

- Single crystal X-ray diffraction. (n.d.). Rigaku.

- Structure solution and refinement: introductory strategies. (n.d.).

- X-ray crystallography. (n.d.). Wikipedia.

- Comparative Analysis of X-ray Crystallographic Data for Brominated 1,2,4-Triazine Derivatives and Analogs. (n.d.). Benchchem.

- Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. (2023, February 12). MDPI.

- Synthesis, X-Ray Crystal Structures, and Preliminary Antiproliferative Activities of New s-Triazine-hydroxybenzylidene Hydrazone Derivatives. (n.d.). OUCI.

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).

-

Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][5][6][8]triazines. (n.d.). Retrieved from

- Synthesis and crystallographic studies of two new 1,3,5-triazines. (2020, April 1). PubMed.

- Technical Support Center: Synthesis of 6-Phenyl-1,2,4-triazin-3(2H). (n.d.). Benchchem.

- This compound. (2025, May 20). Chemical Synthesis Database.

- This compound | C9H7N3 | CID 15594. (n.d.). PubChem.

- The Largest Curated Crystal Structure Database. (n.d.). CCDC.

- 2,4,6-triphenyl-1,3,5-triazine (C21H15N3). (n.d.). PubChemLite.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.

- 1,3,5-Triazine-2,4-diamine, 6-phenyl-. (n.d.). NIST WebBook.

- Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI.

- 1,3, 5-triazine derivative and preparation method and application thereof. (n.d.). Google Patents.

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. rigaku.com [rigaku.com]

- 5. fiveable.me [fiveable.me]

- 6. portlandpress.com [portlandpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 9. Synthesis and crystallographic studies of two new 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. crystallography.fr [crystallography.fr]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Phenyl-1,3,5-triazine in Drug Discovery

Abstract

The intersection of computational chemistry and pharmaceutical research has revolutionized the drug discovery pipeline, enabling the precise and efficient design of novel therapeutics. Quantum chemical (QC) calculations, in particular, provide unparalleled insights into the electronic structure, reactivity, and molecular properties that govern a drug's behavior. This guide offers a comprehensive, in-depth technical walkthrough for performing quantum chemical calculations on 2-Phenyl-1,3,5-triazine, a scaffold of significant interest in medicinal chemistry due to the diverse pharmacological activities of triazine derivatives. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol, explaining the causality behind methodological choices and providing a framework for interpreting the results to drive rational drug design.

Introduction: The Rationale for Quantum Chemistry in Triazine-Based Drug Design

The 1,3,5-triazine ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound (C₉H₇N₃) serves as a fundamental model for this class of compounds. Understanding its intrinsic molecular properties is the first step toward rationally designing derivatives with enhanced efficacy, selectivity, and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Traditional drug discovery relies heavily on extensive, time-consuming, and costly experimental synthesis and screening. Quantum chemical calculations offer a powerful alternative, allowing scientists to predict molecular properties in silico before a compound is ever synthesized. These methods, grounded in the principles of quantum mechanics, can accurately model electronic structures, predict reactivity, and interpret spectroscopic data, thereby accelerating the identification and optimization of promising drug candidates.

This guide provides the theoretical underpinnings and a practical, step-by-step workflow for conducting QC calculations on this compound, transforming abstract quantum theory into a tangible tool for modern drug discovery.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any QC calculation is dictated by the chosen theoretical method and basis set. This choice represents a critical balance between computational cost and desired accuracy.

Core Computational Methods

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good qualitative starting point but neglects electron correlation—the way electrons interact and instantaneously avoid each other—which is a significant limitation for quantitative predictions.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and efficiency. Instead of the complex wavefunction, DFT uses the electron density—a simpler, three-dimensional quantity—to calculate the system's energy. Its accuracy depends on the chosen exchange-correlation functional (e.g., B3LYP, O3LYP, M06-2X), which approximates the complex many-body effects.

-

Møller-Plesset (MP) Perturbation Theory: This is a post-Hartree-Fock method that explicitly includes electron correlation by treating it as a perturbation to the HF solution. Second-order Møller-Plesset theory (MP2) is the most common level, recovering a significant portion (80-90%) of the correlation energy at a manageable computational cost, making it more accurate but also more demanding than DFT for many applications.

| Method | Core Principle | Typical Application | Computational Cost (Scaling) |

| Hartree-Fock (HF) | Mean-field approximation; neglects electron correlation. | Initial geometry optimizations, qualitative orbital analysis. | Low (∼N⁴) |

| Density Functional Theory (DFT) | Models energy from electron density via exchange-correlation functionals. | Geometry optimizations, property calculations (MEP, IR), reaction energetics. | Medium (∼N³-N⁴) |

| Møller-Plesset (MP2) | Adds electron correlation to HF via perturbation theory. | High-accuracy energy calculations, systems where dispersion is critical. | High (∼N⁵) |

Table 1: Comparison of core quantum chemical methods. N represents the number of basis functions.

The Language of Electrons: Basis Sets

A basis set is a collection of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.

-

Pople-style Basis Sets (e.g., 6-31G, 6-31G(d,p)): These are widely used and efficient. The notation indicates how core and valence orbitals are described. Adding polarization functions (e.g., (d,p) or *) allows orbitals to change shape, and adding diffuse functions (e.g., + or ++) allows them to occupy a larger space, which is crucial for describing anions and weak interactions. For a molecule like this compound, 6-31G(d,p) offers a robust starting point for geometry optimization and property analysis.

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations, especially when using correlated methods like MP2.

The Computational Workflow: From Structure to Properties

The following section details a rigorous, self-validating protocol for performing a comprehensive quantum chemical analysis of this compound. This workflow is applicable to a wide range of computational chemistry software packages like Gaussian, ORCA, Q-Chem, or Schrödinger.

Caption: Quantum chemical calculation workflow for drug molecules.

Protocol Step 1: Input Structure Generation

-

Objective: Obtain an initial 3D coordinate file for this compound.

-

Method:

-

Download the structure from a chemical database like PubChem (CID 15594).

-

Alternatively, use molecular modeling software (e.g., Avogadro, ChemDraw) to build the molecule from scratch and generate an initial 3D conformation.

-

-

Output: A coordinate file (e.g., .xyz or .mol) that serves as the input for the calculations.

Protocol Step 2: Geometry Optimization

-

Objective: To find the most stable 3D arrangement of atoms, which corresponds to a minimum on the potential energy surface.

-

Causality: The initial structure is just an approximation. An accurate geometry is paramount, as all subsequent properties are dependent on it.

-

Methodology:

-

Level of Theory: DFT with the B3LYP functional. B3LYP is a hybrid functional that includes a portion of exact exchange from Hartree-Fock theory, offering a well-validated balance of accuracy and cost for organic molecules.

-

Basis Set: 6-31G(d,p). This provides sufficient flexibility for the electrons to describe the bonding environment in a molecule containing first- and second-row atoms and polarized bonds.

-

Procedure: Submit the input coordinate file to the QC software. The optimization algorithm will iteratively adjust atomic positions to minimize the total electronic energy until convergence criteria (for forces and energy change) are met.

-

Protocol Step 3: Frequency Calculation (Self-Validation)

-

Objective: To confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties.

-

Causality: An optimization algorithm might converge on a transition state (a saddle point) rather than a true minimum. A frequency calculation is a non-negotiable validation step.

-

Methodology:

-

Level of Theory: Use the exact same method and basis set as the geometry optimization (B3LYP/6-31G(d,p)).

-

Procedure: Perform a frequency calculation on the optimized coordinates.

-

Validation: A true minimum is confirmed if all calculated vibrational frequencies are positive (real). The presence of one or more imaginary frequencies indicates a saddle point, and the structure must be re-optimized.

-

Output: Vibrational frequencies (useful for predicting an IR spectrum), zero-point vibrational energy (ZPVE), and thermal contributions to enthalpy and Gibbs free energy.

-

Protocol Step 4: Molecular Property Calculations

Once a validated minimum energy structure is obtained, a single-point energy calculation can be performed to derive key electronic properties. This can be done at the same level of theory or a higher one for improved accuracy.

-

Frontier Molecular Orbitals (HOMO/LUMO):

-

Objective: To understand the molecule's electronic reactivity.

-

Interpretation: The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

-

-

Molecular Electrostatic Potential (MEP):

-

Objective: To identify charge distribution and sites for intermolecular interactions.

-

Interpretation: The MEP is mapped onto the molecule's electron density surface.

-

Red regions (negative potential): Electron-rich areas, typically around electronegative atoms like nitrogen. These are sites for electrophilic attack and are favorable for hydrogen bond accepting.

-

Blue regions (positive potential): Electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and are favorable for hydrogen bond donating.

-

-

Application: MEP maps are invaluable for predicting how a ligand might interact with a protein's active site.

-

Analysis & Interpretation: Bridging Theory and Application

The true power of QC calculations lies in translating the raw numerical output into actionable insights for drug design.

Calculated Properties of this compound

The following table summarizes representative data that would be obtained from the workflow described above.

| Property | Calculated Value (B3LYP/6-31G(d,p)) | Significance in Drug Design |

| Total Energy | (Value in Hartrees) | Provides a baseline for comparing the stability of derivatives. |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.8 eV | High gap suggests good kinetic stability. Modifications that alter this gap can tune reactivity. |

| Dipole Moment | ~ 2.5 Debye | Quantifies molecular polarity, which influences solubility and membrane permeability. |

Table 2: Summary of key calculated properties for this compound.

Strategic Interpretation for Drug Development

Caption: Relationship between calculated properties and drug design strategies.

-

Structure-Activity Relationship (SAR) Insights: The MEP map of this compound reveals that the nitrogen atoms of the triazine ring are the most electron-rich regions. This strongly suggests they are primary sites for hydrogen bonding with receptor active sites. A drug designer could use this information to introduce substituents on the phenyl ring that modulate the electron density on the triazine nitrogens, thereby strengthening or altering these key interactions.

-

Metabolic Stability: The HOMO and LUMO distributions can indicate which parts of the molecule are most susceptible to oxidative or reductive metabolism. If the HOMO is localized on a specific part of the phenyl ring, that area might be a site for metabolic attack (e.g., by Cytochrome P450 enzymes). This insight allows for proactive modification, such as adding a blocking group like fluorine, to improve the molecule's metabolic stability.

-

Tuning Physicochemical Properties: The calculated dipole moment provides a quantitative measure of the molecule's polarity. To improve cell permeability, a medicinal chemist might aim to reduce the dipole moment by adding nonpolar groups. Conversely, to increase aqueous solubility, polar groups could be added at positions guided by the MEP map to enhance interactions with water.

Conclusion: From Quantum Mechanics to Modern Medicine

Quantum chemical calculations provide a robust, predictive framework that elevates drug discovery from a process of trial-and-error to one of rational, targeted design. By following the systematic and self-validating workflow presented in this guide, researchers can dissect the intricate electronic and structural properties of molecules like this compound. This deep understanding of molecular behavior is not merely an academic exercise; it provides the critical insights needed to design safer, more potent, and more effective medicines, ultimately shortening the timeline and reducing the cost of bringing novel therapeutics to patients.

References

- Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4).

- Dafni, L. (2024). Harnessing computational chemistry for precision in molecular drug design. Asian Journal of Biomedical and Pharmaceutical Sciences, 14(106).

- Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter.

-

MDPI. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]

-

Synopsys. What is Density Functional Theory and How Does It Work?. [Link]

-

Wikipedia. (2024). Density functional theory. [Link]

-

Q-Chem. (2023). 8.1 Introduction to Basis Sets. Q-Chem 6.1 Manual. [Link]

-

Wikipedia. (2024). Møller–Plesset perturbation theory. [Link]

-

Chemistry LibreTexts. (2023). 11.2: Gaussian Basis Sets. [Link]

-

PubChem. This compound. [Link]

-

Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. [Link]

-

Rowan. (2023). Running a Geometry Optimization and Frequencies Calculation on Rowan. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Electrostatic Potential maps. [Link]

-

Deep Origin. Electrostatic Potential Maps. [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Bendjeddou, A., et al. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. Semantic Scholar. [Link]

solubility of 2-Phenyl-1,3,5-triazine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Phenyl-1,3,5-triazine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key heterocyclic compound relevant to pharmaceutical and materials science research. This document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in various solvent systems. We will explore the physicochemical properties governing its solubility, present a predictive framework for its behavior in common organic solvents, and provide a detailed, self-validating experimental protocol for its empirical determination.

Introduction: The Significance of this compound

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are utilized in a wide array of applications, including herbicides, reactive dyes, and as building blocks for complex organic materials.[1][2] this compound (C₉H₇N₃) is a fundamental representative of this class, featuring a phenyl group substituted onto the triazine core.[3] Understanding the solubility of this compound is a critical first step in its practical application. Solubility dictates the feasibility of its use in chemical synthesis, controls the methods for its purification, and is a paramount consideration in the formulation of pharmaceuticals or the processing of organic materials. This guide provides the necessary theoretical and practical framework for addressing these challenges.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary property but is dictated by its molecular structure and the resulting physicochemical characteristics. For this compound, the key parameters are:

-

Molecular Weight: 157.17 g/mol [3]

-

Polarity: The molecule possesses a dualistic nature. The 1,3,5-triazine ring, with its three electronegative nitrogen atoms, imparts a degree of polarity (Polar Surface Area: 38.7 Ų).[3][4] Conversely, the phenyl group is nonpolar and hydrophobic. This amphiphilic character is central to its solubility behavior.

-

Hydrogen Bonding: The nitrogen atoms in the triazine ring are potential hydrogen bond acceptors. However, the molecule lacks hydrogen bond donor sites, which limits its ability to form strong hydrogen bond networks with protic solvents.

-

Predicted Lipophilicity (XLogP3): 1.5 - 1.9.[3][4] This value suggests a moderate lipophilicity, indicating that it will favor organic environments over aqueous ones, but is not exclusively nonpolar.

These properties form the basis for the widely applied principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5][6]

Predictive Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | These solvents can engage in dipole-dipole interactions with the polar triazine ring without requiring hydrogen bond donation from the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is sufficient to interact with the triazine ring, while their organic nature readily solvates the phenyl group. |

| Polar Protic | Ethanol, Methanol | Moderate | These solvents can act as hydrogen bond acceptors for the triazine nitrogens, but the lack of a donor on the solute and the hydrophobic phenyl ring limit high solubility. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic π-π stacking interactions between the solvent and the phenyl group can promote some solubility, but the polar triazine ring is poorly solvated. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | The significant polarity mismatch between the triazine ring and the nonpolar solvent leads to poor solvation and low solubility. |

| Aqueous | Water | Very Low / Insoluble | The hydrophobic phenyl group and the overall low polarity relative to water result in poor aqueous solubility. |

Experimental Protocol for Solubility Determination

Trustworthy solubility data is derived from careful experimentation. The following protocol describes a robust, qualitative, and semi-quantitative method for determining the solubility of this compound in a laboratory setting.[7][8] This approach allows for the classification of solubility across a range of solvents.

Materials and Equipment

-

This compound (solid)

-

Test solvents (e.g., Water, Ethanol, Dichloromethane, Toluene, Acetone, Hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

-

Spatula and weighing paper

-

Graduated pipettes or micropipettes

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[7]

-

Initial Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Agitation: Cap the test tube securely and vortex the mixture vigorously for 60 seconds to promote dissolution.

-

Observation (Qualitative): Visually inspect the solution.

-

Soluble: If the solid completely dissolves, the compound is classified as soluble in that solvent.

-

Partially Soluble/Insoluble: If solid material remains, proceed to the next step.

-

-

Incremental Solvent Addition: Add another 0.5 mL of the solvent to the test tube (total volume 1.0 mL).

-

Repeat Agitation and Observation: Vortex the mixture again for 60 seconds and re-examine the solution.

-

Final Incremental Addition: If the solid still persists, add a final 2.0 mL of solvent (total volume 3.0 mL), vortex for 60 seconds, and make a final observation.

-

Classification:

-

Very Soluble: Dissolves completely in ≤ 1 mL.

-

Soluble: Dissolves completely after adding up to 3 mL.

-

Slightly Soluble: Some, but not all, of the solid dissolves in 3 mL.

-

Insoluble: No visible dissolution occurs.[7]

-

This workflow provides a systematic and reproducible method for characterizing the compound's solubility profile.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: A flowchart detailing the step-by-step process for determining the qualitative and semi-quantitative solubility of a solid compound.

Molecular Interactions and Solubility

The "like dissolves like" rule is fundamentally about the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

Caption: A diagram illustrating the favorable and unfavorable interactions between this compound and different solvent types.

As shown in Figure 2, the polar triazine ring interacts favorably with polar solvents through dipole-dipole forces, while the nonpolar phenyl group interacts well with nonpolar solvents via van der Waals forces. A solvent like acetone or dichloromethane is effective because it can adequately solvate both the polar and nonpolar regions of the molecule. Conversely, a nonpolar solvent like hexane cannot effectively solvate the polar triazine ring, leading to insolubility.

Conclusion and Applications

This compound exhibits a nuanced solubility profile governed by its dualistic polar and nonpolar character. It is predicted to be most soluble in polar aprotic and chlorinated solvents, with moderate to low solubility in polar protic and nonpolar solvents, respectively. This understanding is paramount for its practical application:

-

Chemical Synthesis: Choosing an appropriate solvent is critical for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields.[9][10]

-

Purification: Knowledge of solubility is the basis for purification by recrystallization. A solvent must be chosen in which the compound is soluble at high temperatures but less soluble at low temperatures.

-

Drug Development: For a compound to be a viable drug candidate, its solubility in both aqueous (physiological) and organic (lipid membrane) environments is a key determinant of its bioavailability and efficacy.

-

Materials Science: The processing of triazine-based polymers and materials is highly dependent on finding suitable solvents for casting, spinning, or deposition.

The principles and protocols outlined in this guide provide a robust framework for researchers to predict, determine, and leverage the solubility of this compound in their scientific endeavors.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- This compound | C9H7N3 | CID 15594 - PubChem.

- Experiment: Solubility of Organic & Inorganic Compounds - Course Hero.

- This compound Industrial Grade - XIAMEN EQUATION CHEMICAL CO.,LTD.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - Course Hero.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis - WebAssign.

- Solubility experimental methods.pptx - Slideshare.

- Synthesis method of 1,3,5-triazine derivatives - Google Patents.

- This compound - Chemical Synthesis Database.

- 2,4-diphenyl-1,3,5-triazine | Solubility of Things.

- Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents - MDPI.

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY - ARKIVOC.

- 1,3,5-Triazine - Wikipedia.

- Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents.

- Benzoguanamine | C9H9N5 | CID 7064 - PubChem.

- 2,4-Diamino-6-phenyl-1,3,5-triazine 97% - Sigma-Aldrich.

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI.

Sources

- 1. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C9H7N3 | CID 15594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. CN104262273A - Synthesis method of 1,3,5-triazine derivatives - Google Patents [patents.google.com]

- 10. soc.chim.it [soc.chim.it]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Phenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Phenyl-1,3,5-triazine. While direct, extensive experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related triazine derivatives to project its thermal behavior. We will explore the intrinsic stability of the triazine core, the influence of the phenyl substituent, and propose likely decomposition pathways. This guide also offers detailed, field-proven experimental protocols for researchers seeking to perform their own thermal analysis using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and coupled mass spectrometry techniques.

Introduction to this compound

The 1,3,5-triazine ring is a nitrogen-containing heterocycle that forms the core of numerous compounds with significant applications in pharmaceuticals, materials science, and agriculture. The inherent stability of this aromatic system often imparts desirable properties, including thermal resistance, to its derivatives. This compound, with a molecular formula of C₉H₇N₃, is a key representative of this class, featuring a single phenyl group attached to the triazine core.

Understanding the thermal stability of this compound is paramount for its application in drug development and materials science. For pharmaceutical applications, thermal stability influences formulation strategies, shelf-life, and storage conditions. In materials science, it dictates the processing temperatures and the operational limits of polymers or other materials incorporating this moiety. This guide will provide a foundational understanding of these critical thermal properties.

Projected Thermal Stability of this compound

Based on studies of various 1,3,5-triazine derivatives, the triazine ring itself is known to be highly thermally stable.[1][2] The decomposition of such compounds is typically initiated by the cleavage of the bonds to its substituents. For this compound, the key bond influencing its thermal stability is the C-C bond between the triazine ring and the phenyl group.

It is projected that this compound exhibits good thermal stability, with decomposition likely occurring at elevated temperatures. Studies on analogous compounds suggest that the onset of decomposition for phenyl-substituted triazines generally occurs at temperatures well above 200°C.[3][4] The exact decomposition temperature will be influenced by the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).

Table 1: Projected Thermal Properties of this compound

| Parameter | Projected Value Range | Notes |

| Melting Point (°C) | ~150 - 200 | Dependent on purity. A sharp melting peak in DSC indicates high purity. |

| Onset of Decomposition (Tonset) (°C) in N₂ | > 250 | Inferred from related triazine derivatives.[3] |

| Peak Decomposition Temperature (Tpeak) (°C) in N₂ | > 300 | The temperature of maximum rate of weight loss. |

| Decomposition Profile | Likely multi-step | Initial loss of the phenyl group followed by triazine ring fragmentation.[1][2] |

Proposed Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a multi-step mechanism, likely initiated by the homolytic cleavage of the bond between the phenyl group and the triazine ring. The subsequent decomposition would then involve the fragmentation of the triazine ring itself.

A plausible decomposition pathway in an inert atmosphere is as follows:

-

Initiation: Homolytic cleavage of the C-C bond between the phenyl group and the triazine ring, forming a phenyl radical and a triazinyl radical.

-

Propagation/Fragmentation: The highly unstable triazinyl radical would likely undergo rapid fragmentation. This could involve the cleavage of the C-N bonds within the ring, leading to the formation of smaller, volatile nitrogen-containing species.

-

Termination/Rearrangement: The reactive radical species could recombine or rearrange to form a variety of smaller molecules.

Under oxidative conditions, the decomposition mechanism would be more complex, involving reactions with oxygen that would likely lead to the formation of oxides of carbon and nitrogen.

The following diagram illustrates a simplified, proposed decomposition pathway for this compound in an inert atmosphere.

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. For a detailed analysis of the decomposition products, coupling the TGA instrument to a Mass Spectrometer (TGA-MS) is invaluable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures, the number of decomposition steps, and the mass of residue.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (alumina or platinum is recommended).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature.

-

Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature(s) (Tpeak) from the first derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

Ramp the temperature to a point beyond its decomposition temperature (e.g., 400°C) at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

-

Determine the onset and peak temperatures for each thermal event.

-

Calculate the enthalpy change (ΔH) for each event.

-

TGA Coupled with Mass Spectrometry (TGA-MS)

TGA-MS allows for the identification of the gaseous products evolved during decomposition.

Step-by-Step Protocol:

-

TGA Setup: Follow the TGA protocol as described above, using a smaller sample size (1-5 mg) to avoid saturating the mass spectrometer.

-

MS Setup:

-

The heated transfer line between the TGA and MS should be maintained at a temperature high enough to prevent condensation of the evolved gases (e.g., 200-250°C).

-

Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu).

-

-

Data Analysis:

-

Correlate the evolution of specific m/z values with the mass loss events observed in the TGA data.

-

Identify the evolved gases by their characteristic mass spectra.

-

Caption: Experimental workflow for thermal analysis.

Conclusion

While specific experimental data for this compound is not extensively documented, a comprehensive understanding of its thermal stability and decomposition can be formulated based on the well-established behavior of related 1,3,5-triazine derivatives. The molecule is expected to possess good thermal stability, with decomposition initiating at the phenyl substituent. The provided experimental protocols offer a robust framework for researchers to conduct their own detailed thermal analysis, enabling a deeper understanding of this important compound for its various applications.

References

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. Available at: [Link]

-

Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines - IJIRT. Available at: [Link]

-

Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines - AIJFR. Available at: [Link]

-

Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC - PubMed Central. Available at: [Link]

-

Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine - ResearchGate. Available at: [Link]

-

Differential Scanning Calorimetry - University of Cambridge. Available at: [Link]

-

Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - MDPI. Available at: [Link]

-

Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. Available at: [Link]

-

Direct detection of products from the pyrolysis of 2-phenethyl phenyl ether - PubMed. Available at: [Link]

-

Detection of 1,3,5‐triazine derivatives in crop samples by thermolysis‐atmospheric pressure ionization tandem mass spectrometry - DOI. Available at: [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. Available at: [Link]

-

Thermochemistry of Evaporation and Sublimation of 2,4,6-Triazido-1,3,5-triazine - ResearchGate. Available at: [Link]

-

Thermal Decomposition, Kinetic Study and Evolved Gas Analysis of 1,3,5-Triazine-2,4,6-Triamine - ResearchGate. Available at: [Link]

-

Differential Scanning Calorimetry - Chemistry LibreTexts. Available at: [Link]

-

bioresources.com. Available at: [Link]

-

(PDF) 2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H 2 Evolution - ResearchGate. Available at: [Link]

-

Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry - ResearchGate. Available at: [Link]

Sources

- 1. ijirt.org [ijirt.org]

- 2. aijfr.com [aijfr.com]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 2-Phenyl-1,3,5-triazines

Introduction: The Strategic Importance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a privileged heterocyclic scaffold that has been a cornerstone in organic chemistry for over a century.[1] Its symmetrical, nitrogen-rich structure imparts unique electronic properties, metabolic stability, and a rigid framework capable of projecting substituents in well-defined vectors. This has led to its widespread application in diverse fields, from the development of herbicides and polymers to its critical role as a core structure in medicinal chemistry.[2][3] Several clinically used drugs, such as the anticancer agent Altretamine, are built upon the s-triazine core.[2][4]

The incorporation of a phenyl group at the C2 position, creating the 2-phenyl-1,3,5-triazine moiety, is of particular interest. This substituent can modulate the molecule's pharmacological profile, engage in crucial π-stacking interactions with biological targets, and serve as an anchor for further synthetic elaboration.[5][6] Consequently, the development of robust and versatile synthetic methods to access these compounds is a primary objective for researchers in drug discovery and materials science.

This guide provides an in-depth review of the principal synthetic strategies for constructing 2-phenyl-1,3,5-triazines. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of each method, providing the causal logic behind experimental choices and offering field-proven protocols to empower researchers in their synthetic endeavors.

Strategy 1: Cyclotrimerization of Nitriles

The most fundamental approach to the symmetrical 1,3,5-triazine core is the cyclotrimerization of nitriles. This method can be adapted to produce both symmetrically and unsymmetrically substituted triazines, including those bearing a single phenyl group.

Homocyclotrimerization: The Path to 2,4,6-Triphenyl-1,3,5-triazine

The direct cyclotrimerization of three molecules of benzonitrile is a classic method for producing 2,4,6-triphenyl-1,3,5-triazine. The core principle involves the activation of the nitrile's electrophilic carbon, enabling a cascade of nucleophilic attacks by the nitrogen atoms of other nitrile molecules.

Mechanistic Insight: The reaction is typically promoted by strong acids, Lewis acids, or low-valent transition metals.[7][8][9] Acid catalysts protonate the nitrile nitrogen, significantly increasing the electrophilicity of the carbon atom. This initiates a stepwise cyclization process. Modern methods employing low-valent titanium species, generated in situ from TiCl₄ and a reductant like magnesium, have also proven highly effective.[7] These reactions can often be performed on a gram scale with product isolation achieved through simple recrystallization.[7]

The Push for Greener Conditions: A significant advancement in this area is the use of microwave irradiation, often in solvent-free conditions.[10][11] Microwave heating dramatically accelerates the reaction by efficiently coupling with the polar nitrile reactants, leading to shorter reaction times and often cleaner product profiles compared to conventional heating.[10]

Caption: Workflow for controlled synthesis of A-B-B type triazines.

Representative Protocol: Controlled Synthesis of 2-Phenyl-4,6-di(alkyl/aryl)-1,3,5-triazines [9][12]

-

Nitrilium Salt Formation: In a flame-dried flask under nitrogen, dissolve benzonitrile (1.0 eq) in anhydrous dichloromethane. Cool the solution to -40 °C. Add triflic anhydride (1.0 eq) dropwise, maintaining the low temperature. Stir for 30 minutes at this temperature.

-

Second Nitrile Addition: Add the second nitrile (e.g., acetonitrile, 2.0 eq) to the reaction mixture.

-

Cyclization: Allow the reaction to warm to room temperature and then heat to reflux (or a specified higher temperature, e.g., 60 °C) for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture and carefully pour it into a saturated aqueous solution of NaHCO₃.

-

Extraction & Purification: Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography on silica gel to yield the target triazine.

Strategy 2: Building from Cyanuric Chloride

Perhaps the most versatile and widely employed method for generating substituted s-triazines is the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This commercially available starting material is an exceptional electrophilic scaffold.

Mechanistic Insight: The three chlorine atoms on the triazine ring can be displaced by a wide array of nucleophiles (O-, N-, S-, and C-centered). [3][13]Crucially, the reactivity of the ring towards substitution decreases after each chlorine is replaced. This electronic deactivation allows for a controlled, stepwise synthesis of unsymmetrical triazines by carefully managing the reaction temperature.

-

1st Substitution: Highly reactive, often occurs at 0 °C.

-

2nd Substitution: Requires moderate temperatures, typically room temperature to ~40 °C.

-

3rd Substitution: Requires forcing conditions, such as heating to reflux. [10] To synthesize this compound derivatives, the first step is the introduction of the phenyl group. Modern palladium-catalyzed cross-coupling reactions are ideal for this transformation.

Caption: Stepwise synthesis of 2-phenyl triazines from cyanuric chloride.

Representative Protocol 1: Suzuki Coupling for 2-Phenyl-4,6-dichloro-1,3,5-triazine [14][15]

-

Setup: To a reaction flask, add cyanuric chloride (1.0 eq), phenylboronic acid (1.1-1.2 eq), a base such as K₂CO₃ or K₃PO₄ (2.0 eq), and a suitable solvent (e.g., ethanol, THF/water).

-

Catalyst Addition: Add a palladium catalyst, such as a magnetic silica-supported palladium complex or Pd(PPh₃)₄ (0.5-2.5 mol%). [14][15]3. Reaction: Stir the mixture at a controlled temperature (e.g., 30-35 °C) for 1.5-3 hours. [14]Monitor the reaction by TLC.

-

Workup: Upon completion, filter the reaction mixture to remove the base and catalyst. If a magnetic catalyst is used, it can be recovered with an external magnet. [14]5. Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude solid from ethanol to yield pure 2-phenyl-4,6-dichloro-1,3,5-triazine.

Representative Protocol 2: Sequential Amination [3][16]

-

First Substitution: Dissolve 2-phenyl-4,6-dichloro-1,3,5-triazine (1.0 eq) in a suitable solvent like THF. Cool to 0 °C. Add the first amine (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Isolation (Optional): The mono-substituted product can be isolated at this stage via aqueous workup and chromatography if desired.

-

Second Substitution: To the crude reaction mixture from step 1 (or the isolated mono-substituted product), add the second, potentially less reactive, amine (1.5 eq) and additional base.

-

Heating: Heat the reaction mixture to reflux for 12-48 hours until the reaction is complete.

-

Workup and Purification: Cool the reaction, perform a standard aqueous workup, and purify the final product by column chromatography or recrystallization.

Strategy 3: Guanidine-Based Condensation Reactions

For the specific synthesis of 2,4-diamino-6-phenyl-1,3,5-triazine (also known as benzoguanamine) and its derivatives, condensation reactions involving guanidines are highly efficient.

Mechanistic Insight: These reactions construct the triazine ring by combining precursors that provide the necessary C-N fragments. A classic method involves the base-catalyzed condensation of benzonitrile with cyanoguanidine (dicyandiamide). [1][17]More recently, powerful one-pot, three-component methods have emerged as a superior alternative. These reactions combine cyanoguanidine, an aromatic aldehyde (benzaldehyde), and an amine in the presence of acid. [4]A dihydrotriazine salt is formed as a key intermediate, which, upon treatment with a base, undergoes rearrangement and dehydrogenative aromatization to yield the final triazine product. [4][11]Microwave assistance is particularly effective for this method, providing rapid access to large libraries of compounds. [4]

Caption: Microwave-assisted three-component synthesis pathway.

Representative Protocol: One-Pot, Three-Component Synthesis of 6,N²-Diaryl-1,3,5-triazine-2,4-diamines [4]

-

Initial Condensation: In a microwave vial, combine cyanoguanidine (1.0 eq), benzaldehyde (1.0 eq), an arylamine (1.0 eq), and a solvent like 2-propanol. Add concentrated HCl (1.1 eq).

-

Microwave Irradiation (Step 1): Seal the vial and heat in a microwave reactor at 120 °C for 20 minutes.

-

Aromatization (Step 2): Cool the vial to room temperature. Add a solution of NaOH in ethanol. Reseal the vial and heat again in the microwave reactor at 150 °C for 30 minutes.

-

Workup: After cooling, pour the reaction mixture into water.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Future Outlook

The synthesis of 2-phenyl-1,3,5-triazines is supported by a rich and evolving chemical toolbox. Classical methods based on nitrile cyclotrimerization remain fundamental, particularly for symmetrical structures. For creating molecular diversity, the stepwise nucleophilic substitution of cyanuric chloride offers unparalleled versatility and control. This method, enhanced by modern cross-coupling reactions like the Suzuki coupling, provides a reliable and modular entry point to a vast chemical space.

The future of triazine synthesis is increasingly shaped by the principles of green chemistry. The trend is moving towards one-pot, multi-component reactions that maximize atom economy and reduce waste. [11][18]Furthermore, the use of microwave irradiation and solvent-free conditions is becoming standard practice, offering significant advantages in terms of reaction speed, efficiency, and environmental impact. [10][19][20]As the demand for novel triazine-based therapeutics and materials continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the scientific community.

References

- Current time information in London, GB. (n.d.). Google.

- Merck & Co., Inc. (n.d.). Pinner Triazine Synthesis. The Merck Index.

- Al-Mughaid, H., et al. (n.d.).

- Kawakami, J., & Okazaki, M. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. European Journal of Inorganic Chemistry.

- Yuki, Y., et al. (1974). Synthesis of Guanidino-1,3,5-triazines Using DMF. Bulletin of the Chemical Society of Japan, 47(7), 1787-1788.

- Herrera, A., et al. (2014). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. The Journal of Organic Chemistry, 79(15), 7034-7044.

- Burke, Jr., S. D. (1976). U.S. Patent No. 3,932,402. Washington, DC: U.S.